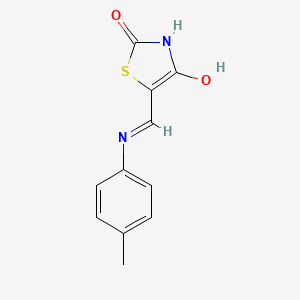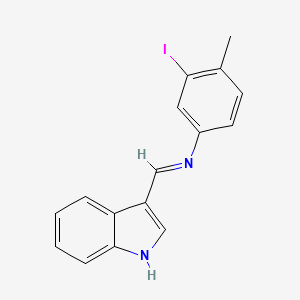
N'-(2-fluorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE is a complex organic compound that combines a fluorinated benzoic acid derivative with a quinoline-based hydrazide. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Synthesis of 2-fluoro-benzoic acid: This can be achieved through the fluorination of benzoic acid using reagents like fluorine gas or other fluorinating agents.
Formation of the quinoline derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reaction: The final step involves coupling the 2-fluoro-benzoic acid with the quinoline-based hydrazide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would typically involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Antimicrobial Activity: Investigation into its efficacy against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.
Cancer Research: Studies on its effects on cancer cell lines and mechanisms of action.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing:
作用机制
The mechanism of action of 2-FLUORO-BENZOIC ACID N’-(4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBONYL)-HYDRAZIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinoline moiety might intercalate with DNA, while the hydrazide group could form covalent bonds with active site residues of enzymes.
相似化合物的比较
Similar Compounds
2-Fluoro-benzoic acid derivatives: Compounds with similar fluorinated benzoic acid structures.
Quinoline-based hydrazides: Compounds with similar quinoline and hydrazide functionalities.
Uniqueness
The combination of a fluorinated benzoic acid with a quinoline-based hydrazide is unique and may confer specific biological activities not observed in other compounds. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the quinoline moiety can provide additional interactions with biological targets.
属性
分子式 |
C17H12FN3O4 |
|---|---|
分子量 |
341.29 g/mol |
IUPAC 名称 |
N'-(2-fluorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H12FN3O4/c18-11-7-3-1-5-9(11)15(23)20-21-17(25)13-14(22)10-6-2-4-8-12(10)19-16(13)24/h1-8H,(H,20,23)(H,21,25)(H2,19,22,24) |
InChI 键 |
LXTRLCMPSOSQSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=CC=CC=C3F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)



![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)




